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Izorlisib is a potent and selective ATP-competitive inhibitor of Class I PI3Ks, with particular potency

against the PI3Ka isoform and its common oncogenic mutants [1]. It shows minimal off-target activity

against a representative panel of other protein kinases [1].

The table below details its inhibitory profile (IC50 values) against various PI3K isoforms and mTOR from in

vitro kinase assays [1]:

Target IC50 (nM) Notes

PI3Ka (WT) 14 Primary target

PI3Ka (H1047R) 5.6 Common oncogenic mutant

PI3Ka (E545K) 6.7 Common oncogenic mutant

PI3Ka (E542K) 6.7 Common oncogenic mutant

PI3Ky 36

PI3KB 120

PI3Kd 500

mTOR 1600 >100-fold less sensitive than PI3Ka
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This selective profile can be visualized in the context of the broader PI3K/AKT/mTOR signaling pathway:
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Antiproliferative Activity in Cell Lines

Izorlisib demonstrates broad-spectrum antiproliferative activity across various cancer cell types. In a panel
of 60 tumor cell lines, 75% (45/60) had an IC50 below 1 pM, and 38% (23/60) had an IC50 below 0.3

BM [1]. It shows superior activity against tumors harboring PIK3CA mutations [1].

The following diagram illustrates a general workflow for testing Izorlisib sensitivity and downstream effects

in cell lines:

Select Cell Lines Culture & Plate Cells Dose Treatment Incubate Assay Viability IC50 Calculation
(Prioritize PIK3CA mutant) (Logarithmic growth phase) (Izorlisib, DMSO vehicle) (72-144 hours) (MTT, CellTiter-Glo) (Dose-response curve)

Parallel Simples

Western Blot Analysis
(p-AKT (S473), p-S6, etc.)

Apoptosis Assay
(Annexin V staining)

Cell Cycle Analysis
(Propidium lodide)

Metabolic Assay
(Seahorse Glycolysis/fOXPHOS)
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Experimental Protocols for Key Assays

Cell Viability and IC50 Determination

This protocol is adapted from general practices for assessing small-molecule inhibitor efficacy [2] [3].
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e Cell Seeding: Plate cells in 96-well tissue culture plates during their logarithmic growth phase at a
density optimized for your cell line to reach 80-90% confluence by the end of the assay.
¢ Drug Treatment: The next day, treat cells with a concentration range of Izorlisib (e.g., 1 nM to 10
uM). Include a DMSO vehicle control (typically <0.1% final concentration). Use at least three
replicates per concentration.
¢ Incubation: Incubate cells for a predetermined period (e.g., 72 or 144 hours), refreshing drug/media
if necessary for longer durations [3].
¢ Viability Measurement: Assess cell viability using a reliable method.
o CellTiter-Glo Assay: Equilibrate plate to room temperature. Mix cell culture medium with an
equal volume of CellTiter-Glo 2.0 reagent. Incubate on an orbital shaker for 2 minutes, then let
sit for 10 minutes to stabilize luminescence signal before recording [2].
o MTT Assay: Incubate cells with MTT reagent (e.g., 0.5 mg/mL) for 2-4 hours. Dissolve the
formed formazan crystals with DMSO or a specified solvent and measure the absorbance at
570 nm [3].
e Data Analysis: Calculate percent viability relative to the DMSO control. Use software (e.g.,
GraphPad Prism) to fit a dose-response curve and determine the half-maximal inhibitory
concentration (IC50).

Western Blot Analysis of Pathway Inhibition

To confirm target engagement and downstream effects, analyze key signaling nodes.

¢ Cell Treatment and Lysis: Treat cells with Izorlisib at your desired IC50 concentration or a range
around it for 1-2 hours. Include a DMSO control. Lyse cells using RIPA buffer supplemented with
protease and phosphatase inhibitors.
¢ Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF
membrane.
e Antibody Probing: Probe the membrane with the following primary antibodies (and appropriate
HRP-conjugated secondary antibodies) to assess pathway inhibition:
o Phospho-AKT (Ser473): A strong reduction indicates effective inhibition of mMTORC2 and
upstream signaling. Total AKT should be measured as a loading control.
o Phospho-S6 Ribosomal Protein (Ser235/236): A key downstream readout of mMTORC1
activity; expect marked dephosphorylation.
o Phospho-4E-BP1 (Thr37/46): Another direct target of mTORCL.
o Cleaved Caspase-3: Can be analyzed to confirm induction of apoptosis after longer treatment
periods (e.g., 24-48 hours).

Troubleshooting Common Experimental Issues
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Q1: The observed IC50 in my cell line is much higher than the reported nanomolar range. What could

be the cause?

¢ PI3K Pathway Dependency: The cell line may not be "addicted"” to the PI3Ka pathway for survival.
Check the genetic background (e.g., PIK3CA mutation status) and prioritize cell lines with known
activating mutations or amplifications [1].

e Compensatory Pathways: Activation of parallel survival pathways (e.g., RAS/MAPK) can confer
resistance. Consider combination studies with other targeted agents [4].

¢ Drug Solubility and Stability: Ensure Izorlisib is freshly reconstituted in DMSO and that stock
solutions are stored correctly at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO
concentration should not exceed 0.1% to avoid solvent toxicity [2].

Q2: How can I confirm that Izoerlisib is effectively engaging its target in my cells?

¢ Direct Target Readout: Perform Western blot analysis as described above. A significant reduction in
p-AKT (Ser473) within 1-2 hours of treatment is the gold-standard functional readout for PI3K
pathway inhibition [3].

e Prolonged Effects: For longer-term experiments, also monitor downstream markers like p-S6 as a
sign of sustained mMTORCL1 inhibition.

Q3: My viability data is highly variable between replicates. How can I improve consistency?

¢ Cell Health and Seeding: Ensure cells are healthy and in the logarithmic growth phase at the start of
the experiment. Use accurate cell counting methods and seed cells as uniformly as possible across
the plate [2].

e Assay Protocol: When using luminescence-based assays (e.g., CellTiter-Glo), ensure thorough
mixing after adding reagent and a consistent stabilization time before reading to stabilize the signal

[2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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